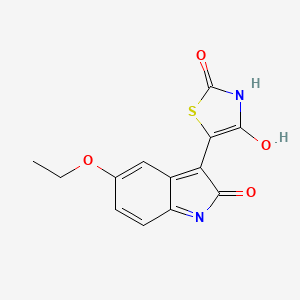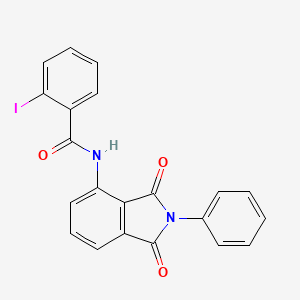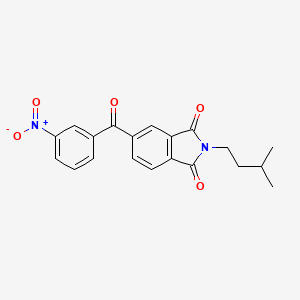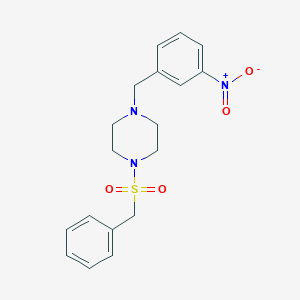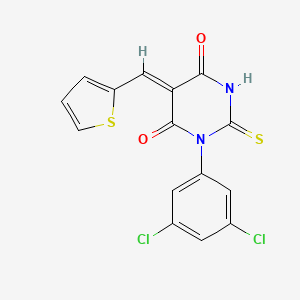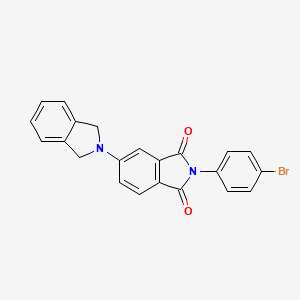
2-(4-Bromophenyl)-5-(1,3-dihydroisoindol-2-yl)isoindole-1,3-dione
Overview
Description
2-(4-Bromophenyl)-5-(1,3-dihydroisoindol-2-yl)isoindole-1,3-dione is an organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-(1,3-dihydroisoindol-2-yl)isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:
Cyclization: Formation of the isoindole core through cyclization reactions, often involving the use of phthalic anhydride and ammonia or primary amines.
Condensation: The final step involves the condensation of the brominated phenyl ring with the isoindole core under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-(1,3-dihydroisoindol-2-yl)isoindole-1,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The isoindole core can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), or other bases.
Electrophilic Substitution: Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted isoindole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-(1,3-dihydroisoindol-2-yl)isoindole-1,3-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved can vary and are typically elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
2-Phenylisoindole-1,3-dione: Lacks the bromine substituent and may have different chemical and biological properties.
2-(4-Chlorophenyl)-5-(1,3-dihydroisoindol-2-yl)isoindole-1,3-dione: Similar structure but with a chlorine atom instead of bromine.
2-(4-Methylphenyl)-5-(1,3-dihydroisoindol-2-yl)isoindole-1,3-dione: Contains a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(4-Bromophenyl)-5-(1,3-dihydroisoindol-2-yl)isoindole-1,3-dione can significantly influence its reactivity, making it unique compared to other similar compounds
Properties
IUPAC Name |
2-(4-bromophenyl)-5-(1,3-dihydroisoindol-2-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2O2/c23-16-5-7-17(8-6-16)25-21(26)19-10-9-18(11-20(19)22(25)27)24-12-14-3-1-2-4-15(14)13-24/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHMWZKSZOHOAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(4-BROMOPHENYL)METHOXY]-4-ETHYL-8-METHYL-2H-CHROMEN-2-ONE](/img/structure/B3711404.png)
![4-methyl-N-{[2-(phenylsulfanyl)phenyl]carbamoyl}benzenesulfonamide](/img/structure/B3711411.png)
![7-[(4-bromophenyl)methoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B3711417.png)
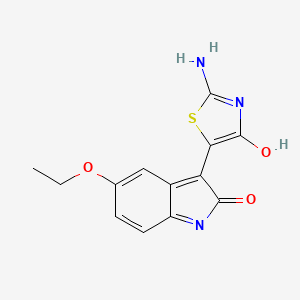
![N~1~-(4-{[4-(3-PYRIDYLCARBONYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE](/img/structure/B3711431.png)
![2-(3-nitrophenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B3711442.png)
![N-(4-ethoxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3711445.png)
![1-[(2-nitrophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine](/img/structure/B3711449.png)
![5-[[2-[(3-Fluorophenyl)methoxy]naphthalen-1-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3711471.png)
